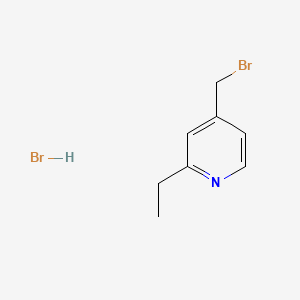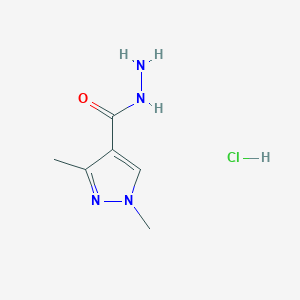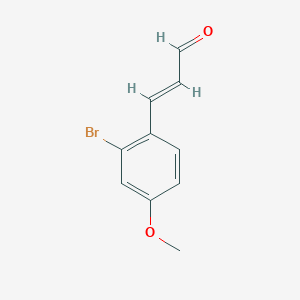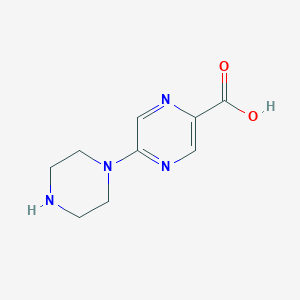
5-(Piperazin-1-yl)pyrazine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Piperazin-1-yl)pyrazine-2-carboxylic acid is a heterocyclic compound that features both piperazine and pyrazine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both piperazine and pyrazine moieties in its structure allows for diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperazin-1-yl)pyrazine-2-carboxylic acid typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction is carried out under basic conditions, often using diphenylvinylsulfonium triflate as the sulfonium salt and DBU as the base . The reaction proceeds through an aza-Michael addition, followed by intramolecular cyclization to form the piperazine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
5-(Piperazin-1-yl)pyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various reduced piperazine derivatives.
科学的研究の応用
5-(Piperazin-1-yl)pyrazine-2-carboxylic acid has several scientific research applications:
作用機序
The mechanism of action of 5-(Piperazin-1-yl)pyrazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and interfering with their normal function . The exact molecular targets and pathways involved can vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
5-(Piperidin-1-yl)pyrazine-2-carboxylic acid: This compound is structurally similar but features a piperidine ring instead of a piperazine ring.
Pyrazinamide: A well-known anti-tubercular agent that also contains a pyrazine ring.
Imidazo[1,2-a]pyrazine derivatives: These compounds are used as acetylcholinesterase inhibitors and antioxidants.
Uniqueness
5-(Piperazin-1-yl)pyrazine-2-carboxylic acid is unique due to the presence of both piperazine and pyrazine rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in chemistry, biology, and medicine.
特性
分子式 |
C9H12N4O2 |
|---|---|
分子量 |
208.22 g/mol |
IUPAC名 |
5-piperazin-1-ylpyrazine-2-carboxylic acid |
InChI |
InChI=1S/C9H12N4O2/c14-9(15)7-5-12-8(6-11-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2,(H,14,15) |
InChIキー |
GDXXKTLFPLZSLS-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=NC=C(N=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



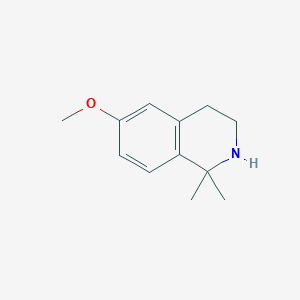
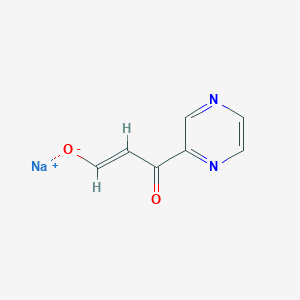

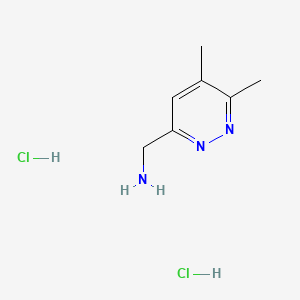
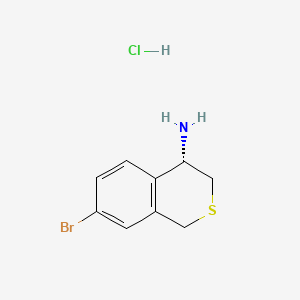
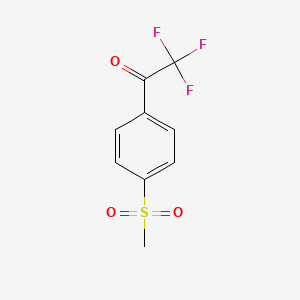
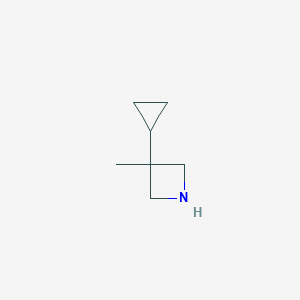
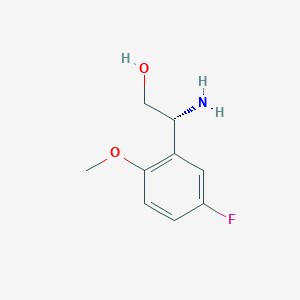
![3-{[(Tert-butoxy)carbonyl]amino}-2,4-dichlorobenzoic acid](/img/structure/B13560329.png)
